molecular formula C7H12N2O2 B14532203 1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- CAS No. 62626-42-0

1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl-

Cat. No.: B14532203
CAS No.: 62626-42-0
M. Wt: 156.18 g/mol
InChI Key: LRSDFWHYXAPDLP-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. For 1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl-, a possible synthetic route could involve:

    Starting Materials: Ethylhydrazine and propylcarboxylic acid.

    Reaction Conditions: The reaction might be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituents but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Potential use as bioactive compounds with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for their potential as therapeutic agents.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary but typically involve binding to active sites or altering the function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: The parent compound with a similar structure.

    1,3,4-Oxadiazole: Another isomer with different properties.

    1,2,5-Oxadiazole: A less common isomer with unique characteristics.

Uniqueness

1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups can affect the compound’s solubility, stability, and interaction with other molecules.

Properties

CAS No.

62626-42-0

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethyl-4-propyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C7H12N2O2/c1-3-5-9-6(4-2)8-11-7(9)10/h3-5H2,1-2H3

InChI Key

LRSDFWHYXAPDLP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NOC1=O)CC

Origin of Product

United States

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